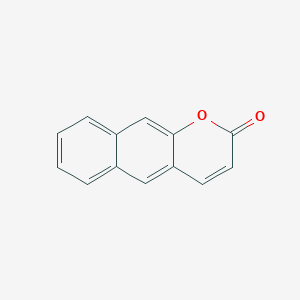

6,7-Benzocoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Benzocoumarin is an organooxygen compound and an organic heterotricyclic compound.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antitumor Activity

6,7-Benzocoumarin and its derivatives have demonstrated notable anticancer properties. Research indicates that several benzocoumarin-based compounds exhibit cytotoxic effects against various cancer cell lines:

- Inhibition of Cancer Cell Proliferation : Compounds such as BC6, BC19, BC24, and BC25 have shown half-maximal inhibitory concentrations (IC50) ranging from 8.5 to 21 μg/mL against SW1116 cells . Additionally, novel derivatives have been synthesized that display enhanced selectivity and potency against breast cancer cell lines (e.g., SK-BR-3 and MCF-7) with selectivity ratios indicating significant potential for targeted therapy .

- Mechanism of Action : The anticancer activity is often linked to the structural characteristics of the compounds, particularly nitrogen substitutions which enhance cytotoxic potency . For instance, compounds derived from Salvia miltiorrhiza roots have exhibited IC50 values as low as 6.87 μg/mL against HeLa cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound are well-documented:

- Bacterial Inhibition : Novel benzocoumarin dimers isolated from fungi such as Penicillium verruculosum have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . Other synthesized compounds have also demonstrated broad-spectrum antibacterial effects .

- Fungal Activity : Compounds like Itolide A have been isolated from natural sources and exhibit antifungal activity, although their effectiveness varies across different fungal strains .

3. Antioxidant and Anti-inflammatory Properties

Benzocoumarins have been recognized for their antioxidant capabilities, which contribute to their anti-inflammatory effects:

- Oxidative Stress Reduction : Studies indicate that benzocoumarin derivatives can scavenge free radicals and reduce oxidative stress markers in cellular models . This property positions them as potential therapeutic agents in conditions characterized by inflammation and oxidative damage.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical strategies aimed at enhancing its biological activity:

- Synthetic Methods : The development of new synthetic routes has led to the creation of a range of benzocoumarin derivatives with improved solubility and bioactivity. For example, amino-substituted analogs have been designed to increase water solubility significantly compared to their predecessors .

- Structure-Activity Relationship Studies : Ongoing research focuses on understanding how structural modifications affect the pharmacological properties of benzocoumarins. This includes exploring different substituents on the benzene ring and their impact on biological activity .

Bioimaging Applications

This compound derivatives have emerged as promising candidates for use in bioimaging:

- Fluorescent Probes : Certain analogs exhibit favorable photophysical properties suitable for bioimaging applications. Their ability to emit fluorescence in the red/far-red spectrum makes them ideal for two-photon microscopy, enabling detailed imaging of biological tissues .

- Sensing Biological Species : Benzocoumarin-based probes can be engineered to detect biologically relevant species such as metal ions and reactive oxygen species, enhancing their utility in biomedical research .

Environmental Applications

Recent studies indicate that this compound plays a role in environmental bioremediation:

Análisis De Reacciones Químicas

Knoevenagel Condensation

This classical method enables the formation of 6,7-benzocoumarin derivatives through cyclocondensation of 2-hydroxy-1-naphthaldehyde with active methylene compounds.

Key Findings :

-

Ethyl acetoacetate reacts with 2-hydroxy-1-naphthaldehyde under basic conditions to yield 4-methyl-6,7-benzocoumarin (28 ) with 70% efficiency .

-

Substituents on the aldehyde precursor directly influence regioselectivity and yield.

Reaction Conditions :

| Component | Ratio | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | 1 eq | Piperidine | Ethanol | 70 |

| Ethyl acetoacetate | 1.2 eq | – | – | – |

Pechmann Reaction

Acid-mediated cyclization of 2,7-naphthalenediol with β-keto esters produces unsubstituted this compound.

Experimental Data :

-

Trifluoroacetic anhydride (TFAA) promotes the condensation of ethyl trifluoroacetoacetate with 2,7-naphthalenediol, yielding this compound (26 ) in 40% yield .

-

Steric hindrance from diol substituents reduces efficiency (e.g., 2,6-naphthalenediol gives <20% yield) .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables modular synthesis of biaryl-substituted 6,7-benzocoumarins.

Case Study :

-

2-Bromonaphthalenecarboxaldehyde reacts with 2-hydroxyphenylboronic acid to form intermediate biaryls, which undergo oxidative lactonization to yield BC61a-h (Fig. 9) .

-

Yields range from 65–89% under optimized Pd(PPh₃)₄ catalysis .

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

Pd-Catalyzed C–H Activation/C–O Cyclization

Direct functionalization of 2-aryl carboxylic acids provides high-yielding access to 6,7-benzocoumarins.

Breakthrough :

-

Wang et al. reported Pd(II)/Pd(IV)-mediated intramolecular cyclization of 2-(naphthyloxy)benzoic acids to form BC62a-ab (Fig. 10) .

-

Yields exceed 96% with 10 mol% Pd(OAc)₂ and Ag₂CO₃ oxidant .

Mechanistic Insight :

-

Pd(II) coordinates to carboxyl directing group

-

C–H activation at naphthyl C3 position

-

Oxidative cyclization forms lactone ring

Reformatskii Reaction

Unconventional application in benzocoumarin synthesis:

-

Ethyl bromoacetate and Zn/I₂ mediate coupling with naphtha[2,1-b]pyran-1-one, yielding photochromic benzocoumarin BC56 .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Knoevenagel | 40–70 | Moderate | Low |

| Pechmann | 20–70 | High | Moderate |

| Suzuki-Miyaura | 65–89 | High | High |

| C–H Activation | >96 | Moderate | High |

Propiedades

Número CAS |

3023-98-1 |

|---|---|

Fórmula molecular |

C13H8O2 |

Peso molecular |

196.2 g/mol |

Nombre IUPAC |

benzo[g]chromen-2-one |

InChI |

InChI=1S/C13H8O2/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)15-13/h1-8H |

Clave InChI |

JKOCGAMDKVAHCI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=O)O3 |

SMILES canónico |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=O)O3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.